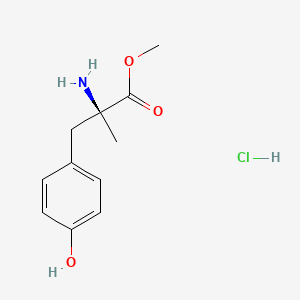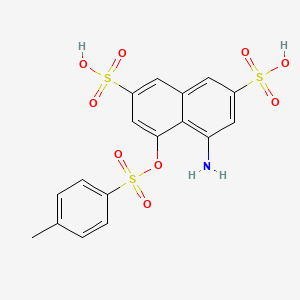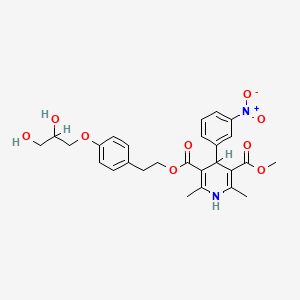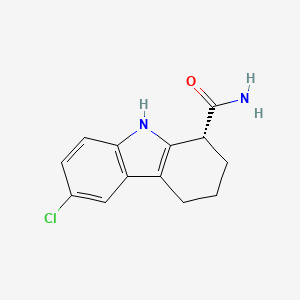
S-メチル-L-システインスルホキシド
概要
説明
S-Methyl-L-cysteine sulfoxide is a sulfur-containing amino acid derivative found in various vegetables, particularly those belonging to the Brassicaceae and Alliaceae families, such as cabbages, leeks, garlic, and onions . This compound is known for its distinctive pungent aroma and taste, which contribute to the characteristic flavors of these vegetables . S-Methyl-L-cysteine sulfoxide functions as a phytoalexin, providing strong anti-microbial activity that helps prevent pathogenesis in growing plants . It has also been identified as a biomarker of cruciferous vegetable intake in human dietary studies .
科学的研究の応用
S-Methyl-L-cysteine sulfoxide has a wide range of applications in scientific research:
作用機序
Target of Action
S-Methyl-L-cysteine sulfoxide (SMCSO), also known as (2R)-2-Amino-3-(methylsulfinyl)propanoic acid, is a sulfur-rich, non-protein amino acid found almost exclusively within cruciferous and allium vegetables . It is a plant secondary metabolite that functions as a phytoalexin with strong anti-microbial activity, preventing pathogenesis in growing plants .
Mode of Action
The potent biological activity of SMCSO was first identified in ruminant animals as a toxicant, where it was demonstrated to be the ‘kale anaemia factor’ .
Biochemical Pathways
SMCSO is involved in various biochemical pathways. It is thought that methylating agents such as methyl chloride and dimethyl nitrosamine may engender low-level SMCSO excretion via methylation of cysteine within endogenous glutathione, hemoglobin, and other cysteine residues followed by subsequent cleavage and sulfur oxygenation .
Pharmacokinetics
It has been shown that smcso can be measured in human body fluids using isotope-labelled internal standards and liquid chromatography-mass spectrometry (lc-ms) techniques .
Result of Action
The result of SMCSO’s action is multifaceted. It has been shown to have anti-carcinogenic, anti-diabetic, and cardiovascular effects in experimental animals . These effects are likely due to its interaction with various enzymes and biochemical processes in the body.
Action Environment
The action of SMCSO can be influenced by various environmental factors. For example, the concentration of SMCSO in vegetables can vary depending on the soil conditions and other environmental factors . Furthermore, the bioavailability and efficacy of SMCSO can be influenced by factors such as diet and individual metabolic differences .
生化学分析
Biochemical Properties
S-Methyl-L-cysteine sulfoxide interacts with various enzymes, proteins, and other biomolecules. It has been shown to have anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties . Potential mechanisms include increased bile acid and sterol excretion, altered glucose- and cholesterol-related enzymes, and improved hepatic and pancreatic β-cell function .
Cellular Effects
S-Methyl-L-cysteine sulfoxide has various effects on different types of cells and cellular processes. It influences cell function by altering glucose- and cholesterol-related enzymes, and improving hepatic and pancreatic β-cell function . It also raises antioxidant defenses which may help mitigate the oxidative damage observed in these pathologies .
Molecular Mechanism
At the molecular level, S-Methyl-L-cysteine sulfoxide exerts its effects through various mechanisms. It has been suggested that it increases bile acid and sterol excretion, alters glucose- and cholesterol-related enzymes, and improves hepatic and pancreatic β-cell function .
Metabolic Pathways
S-Methyl-L-cysteine sulfoxide is involved in various metabolic pathways. It has been shown that methylating agents such as methyl chloride and dimethyl nitrosamine may engender low level S-Methyl-L-cysteine sulfoxide excretion via methylation of cysteine within endogenous glutathione, haemoglobin and other cysteine residues followed by subsequent cleavage and sulphur oxygenation .
準備方法
Synthetic Routes and Reaction Conditions: S-Methyl-L-cysteine sulfoxide can be synthesized through the oxidation of S-methyl-L-cysteine using various oxidizing agents. One common method involves the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as molybdenum or tungsten compounds . The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the sulfoxide.
Industrial Production Methods: Industrial production of S-Methyl-L-cysteine sulfoxide often involves the extraction and purification from natural sources, such as cruciferous and allium vegetables . The process includes steps like homogenization, filtration, and chromatographic separation to isolate the compound in its pure form.
化学反応の分析
Types of Reactions: S-Methyl-L-cysteine sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone.
Reduction: Reduction of the sulfoxide back to S-methyl-L-cysteine.
Substitution: Nucleophilic substitution reactions involving the sulfoxide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like thiols or amines under mild conditions.
Major Products Formed:
Oxidation: S-Methyl-L-cysteine sulfone.
Reduction: S-Methyl-L-cysteine.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
S-Methyl-L-cysteine sulfoxide shares similarities with other sulfur-containing amino acids and derivatives, such as:
S-Methyl-L-cysteine: The reduced form of S-Methyl-L-cysteine sulfoxide.
S-Ethyl-L-cysteine: Another sulfur-containing amino acid derivative with similar properties.
Glucosinolates: Sulfur-containing compounds found in cruciferous vegetables that also exhibit health benefits.
Uniqueness: S-Methyl-L-cysteine sulfoxide is unique due to its dual role as both a phytoalexin and a compound with potential health benefits in humans. Its presence in higher concentrations compared to glucosinolates in certain vegetables highlights its significance .
特性
CAS番号 |
6853-87-8 |
|---|---|
分子式 |
C4H9NO3S |
分子量 |
151.19 g/mol |
IUPAC名 |
(2S)-2-amino-3-methylsulfinylpropanoic acid |
InChI |
InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m1/s1 |
InChIキー |
ZZLHPCSGGOGHFW-ZMQIUWNVSA-N |
SMILES |
CS(=O)CC(C(=O)O)N |
異性体SMILES |
CS(=O)C[C@H](C(=O)O)N |
正規SMILES |
CS(=O)CC(C(=O)O)N |
外観 |
Solid powder |
melting_point |
163 °C |
Key on ui other cas no. |
32726-14-0 |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
kale anemia factor methiin methiin, (DL-Ala)-isomer methiin, (L-Ala)-(R)-isomer methiin, (L-Ala)-(S)-isomer methiin, (L-Ala)-isomer S-methyl-L-cysteinesulfoxide S-methylcysteine sulfoxide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,10-Anthracenedione, 1-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]-](/img/structure/B1680122.png)

![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1680125.png)

![8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride](/img/structure/B1680129.png)



![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride](/img/structure/B1680134.png)
![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B1680135.png)
![(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1680138.png)


